[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride
Description
[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is a fluorinated thiophene derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the thiophene ring and an aminomethyl (-CH₂NH₂) group at the 3-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences receptor binding interactions.
Properties
IUPAC Name |
[2-(trifluoromethyl)thiophen-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-2H,3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWUWONWNJBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine precursor reacts with a suitable electrophile on the thiophene ring.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility
Industrial Production Methods: Industrial production of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the thiophene ring.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties
Biology:
Biochemical Probes: The compound is employed as a probe in biochemical assays to study enzyme activity and protein interactions.
Drug Discovery: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer
Industry:
Agrochemicals: It is used in the development of novel agrochemical agents with improved efficacy and environmental profiles.
Polymers: The compound is incorporated into polymer synthesis to enhance material properties such as strength and flexibility
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Chlorine
- (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3)
-CF₃ is more electron-withdrawing than -Cl, altering electronic distribution and reactivity in nucleophilic substitutions .
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride (CAS 326476-49-7)
- Structure : Combines -Cl and -CF₃ on a pyridine ring.
- Molecular Formula : C₇H₆ClF₃N₂·HCl (MW: 267.54).
- Key Differences :
- thiophene’s sulfur.
- Dual substituents (-Cl and -CF₃) may confer synergistic electronic effects, influencing binding to serotonin or opioid receptors .
Heterocycle Core Variations
- (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS 1187932-68-8)
- Structure : Pyridine ring with -CF₃ at the 3-position.
- Molecular Formula : C₇H₈ClF₃N₂ (MW: 224.60).
- Key Differences :
- Pyridine’s nitrogen vs. thiophene’s sulfur alters dipole moments and solubility (pyridine derivatives are generally more polar).
Pyridine-based compounds often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 1391469-75-2)
- Structure : Benzene ring with -CF₃ and a chiral -CF₃-ethylamine side chain.
- Molecular Formula : C₉H₈ClF₆N (MW: 279.61).
- Key Differences :
- Benzene core lacks heteroatoms, reducing polar interactions compared to thiophene.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Core Heterocycle | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₆H₆ClF₃NS | 228.63 | Thiophene | 2-CF₃, 3-CH₂NH₂·HCl | 2.1 |
| (3-Chlorothiophen-2-yl)methanamine HCl | C₅H₇Cl₂NS | 184.09 | Thiophene | 3-Cl | 1.4 |
| [3-Chloro-5-CF₃-pyridin-2-yl]methanamine HCl | C₇H₆ClF₃N₂·HCl | 267.54 | Pyridine | 3-Cl, 5-CF₃ | 2.8 |
| (R)-CF₃-Phenyl Ethanamine HCl | C₉H₈ClF₆N | 279.61 | Benzene | 3-CF₃, chiral -CF₃ | 3.5 |
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is a compound that has garnered attention due to its unique trifluoromethyl group and thiophene structure, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of drugs. The trifluoromethyl group also influences the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. A study evaluating various fluorinated compounds demonstrated that those with trifluoromethyl substitutions showed enhanced antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| [2-(Trifluoromethyl)thiophen-3-yl]methanamine | TBD | Antibacterial |
| Fluorinated Chalcone A3/B3 | 1.5 | Antifungal |
| Standard Drug (e.g., Penicillin) | 0.5 | Antibacterial |
Enzyme Inhibition
Thiophene derivatives have been studied for their potential as cholinesterase inhibitors, which are crucial in treating conditions like Alzheimer’s disease. A recent study found that certain thiophene hybrids exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to standard drugs .
Table 2: Cholinesterase Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| [2-(Trifluoromethyl)thiophen-3-yl]methanamine | TBD | AChE |
| Resveratrol-Thiophene Hybrid II | 4.6 | BChE |
| Galantamine | 7.9 | BChE |
Case Study 1: Antimicrobial Properties
In a comprehensive evaluation of novel fluorinated compounds, [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride was synthesized and tested against various pathogens. Preliminary results indicated promising activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
A study focusing on the neuroprotective effects of thiophene derivatives highlighted the potential of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride in modulating cholinergic signaling pathways. The compound demonstrated a capacity to inhibit AChE effectively, thereby increasing acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .
The biological activity of [2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride is likely attributed to:
- Enzyme Inhibition : By inhibiting cholinesterases, the compound may enhance cholinergic transmission.
- Antimicrobial Mechanism : The presence of the trifluoromethyl group may disrupt bacterial cell membranes or interfere with metabolic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
